Cas no 114579-92-9 ((1R)-2-amino-1-(2-methylphenyl)ethan-1-ol)

(1R)-2-Amino-1-(2-methylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative characterized by its stereospecific (R)-configuration and aromatic methyl substitution. This compound serves as a versatile intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its rigid aromatic backbone and polar functional groups enhance its utility as a ligand or building block for catalytic systems and bioactive molecules. The presence of both amino and hydroxyl groups allows for selective modifications, enabling applications in peptidomimetics and chiral auxiliaries. High enantiopurity (>98% ee) ensures consistent performance in stereoselective reactions, making it valuable for research and industrial processes requiring precise stereochemical control.
(1R)-2-amino-1-(2-methylphenyl)ethan-1-ol structure
114579-92-9 structure
Product Name:(1R)-2-amino-1-(2-methylphenyl)ethan-1-ol
CAS No:114579-92-9
MF:C9H13NO
MW:151.205622434616
CID:132454
PubChem ID:13854745
Update Time:2025-06-29

(1R)-2-amino-1-(2-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-(aminomethyl)-2-methyl-, (R)-(9CI)
    • Benzenemethanol, -alpha--(aminomethyl)-2-methyl-, (R)- (9CI)
    • (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol
    • 114579-92-9
    • (R)-2-Amino-1-(o-tolyl)ethanol
    • AKOS017529909
    • EN300-1147010
    • SCHEMBL7153630
    • (1R)-2-amino-1-(2-methylphenyl)ethanol
    • Inchi: 1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
    • InChI Key: CZDCJURGLKNBIV-VIFPVBQESA-N
    • SMILES: O[C@@H](CN)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 151.09979
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25

(1R)-2-amino-1-(2-methylphenyl)ethan-1-ol Pricemore >>

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(1R)-2-amino-1-(2-methylphenyl)ethan-1-ol Related Literature

Additional information on (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol

Introduction to (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol (CAS No. 114579-92-9)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially holding the key to groundbreaking therapeutic interventions. One such compound, (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol, identified by its CAS number 114579-92-9, has garnered significant attention in recent years due to its unique structural properties and promising biological activities. This introduction delves into the compound's chemical characteristics, its potential applications in medicinal chemistry, and the latest research findings that underscore its significance in the field.

The molecular structure of (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol consists of a chiral center at the (1R) configuration, which is a critical feature for its pharmacological behavior. The presence of an amino group and a substituted phenyl ring contributes to its versatility, allowing for interactions with various biological targets. Specifically, the amino group can engage in hydrogen bonding, while the 2-methylphenyl moiety provides lipophilicity and potential binding affinity to specific receptors or enzymes.

In recent years, there has been a surge in research focused on developing novel chiral auxiliaries and ligands for asymmetric synthesis. The enantiomerically pure form of (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol has been explored as a potential building block in the synthesis of complex molecules. Its utility in constructing enantiomerically enriched intermediates has made it a valuable asset in drug discovery pipelines. For instance, researchers have leveraged this compound to develop enantiomerically pure catalysts that enhance the efficiency of asymmetric reactions, thereby reducing synthetic costs and improving yields.

Beyond its role in synthetic chemistry, (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol has shown promise in several pharmacological contexts. Studies have indicated that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. Notably, research has focused on its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The structural motif present in this compound allows for precise tuning of its pharmacophore, making it a versatile scaffold for designing drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.

One particularly intriguing aspect of (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol is its ability to modulate neurotransmitter systems. Preclinical studies have suggested that this compound may interact with serotonin and dopamine receptors, which are central to mood regulation and cognitive function. Given the growing interest in targeted therapies for mental health disorders, such as depression and schizophrenia, (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol has emerged as a candidate for further investigation. Its chiral nature ensures that researchers can explore both enantiomers to optimize efficacy and minimize off-target effects.

The synthesis of (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol presents unique challenges due to its stereochemical complexity. Advanced synthetic methodologies, including asymmetric hydrogenation and enzymatic resolution techniques, have been employed to achieve high enantiomeric purity. These approaches not only highlight the compound's synthetic utility but also contribute to the broader field of asymmetric synthesis by providing new strategies for constructing chiral molecules. The development of efficient synthetic routes has been crucial for scaling up production, enabling more extensive pharmacological screening and preclinical testing.

In conclusion, (1R)-2-amino-1-(2-methylphenyl)ethan-1-ol (CAS No. 114579-92-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in addressing unmet medical needs. The ongoing exploration of its pharmacological properties underscores the importance of continued investment in chemical biology research and innovation.

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